molecular formula C15H10INO5 B2607253 2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate CAS No. 313649-04-6

2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate

Cat. No.: B2607253
CAS No.: 313649-04-6
M. Wt: 411.151
InChI Key: QPHVTPUNFXNXIA-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate is an organic compound that features both nitro and iodo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate typically involves the esterification of 3-iodobenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Reduction: 2-(4-Aminophenyl)-2-oxoethyl 3-iodobenzoate.

    Ester Hydrolysis: 3-iodobenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of potential pharmaceutical agents.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl 4-iodobenzoate
  • 2-(4-Nitrophenyl)-2-oxoethyl 2-iodobenzoate
  • 2-(4-Nitrophenyl)-2-oxoethyl 3-bromobenzoate

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate is unique due to the presence of both nitro and iodo groups, which confer distinct reactivity and potential for diverse applications. The position of the iodo group on the benzene ring also influences its chemical behavior and interactions.

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 3-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO5/c16-12-3-1-2-11(8-12)15(19)22-9-14(18)10-4-6-13(7-5-10)17(20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHVTPUNFXNXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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